molecular formula C16H22N2O3 B10969658 Ethyl 3-[(cyclohexylcarbamoyl)amino]benzoate

Ethyl 3-[(cyclohexylcarbamoyl)amino]benzoate

Cat. No.: B10969658
M. Wt: 290.36 g/mol
InChI Key: GRUDINGDXQWEIO-UHFFFAOYSA-N
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Description

ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE is an organic compound with the molecular formula C16H22N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a cyclohexylamino carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE typically involves a multi-step process. One common method is the nucleophilic substitution reaction. The process begins with the reaction of 3-amino-4-cyclohexylaminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an inhibitor in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE
  • ETHYL 3-AMINO-4-(CYCLOHEXYLAMINO)BENZOATE
  • ETHYL 4-[(2-ACETYLOXYBENZOYL)AMINO]BENZOATE

Uniqueness

ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

ethyl 3-(cyclohexylcarbamoylamino)benzoate

InChI

InChI=1S/C16H22N2O3/c1-2-21-15(19)12-7-6-10-14(11-12)18-16(20)17-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H2,17,18,20)

InChI Key

GRUDINGDXQWEIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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